molecular formula C15H15N3O3 B1414459 (2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1017791-36-4

(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No.: B1414459
CAS No.: 1017791-36-4
M. Wt: 285.3 g/mol
InChI Key: CRPHFWBKLXOYDO-UHFFFAOYSA-N
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Description

The compound “(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a phenyl group at position 3, a methyl group at position 2, and an acetic acid moiety at position 5. Pyrazolo[1,5-a]pyrimidines are synthetically versatile scaffolds widely explored in medicinal and materials chemistry due to their structural resemblance to purine bases . The synthesis of such compounds typically involves cyclocondensation reactions between heterocyclic amines and dicarbonyl precursors, as demonstrated in the work by Abdelhamid (2009), who synthesized analogous pyrazolo[1,5-a]pyrimidine derivatives bearing benzofuran substituents .

Properties

IUPAC Name

2-(2-methyl-5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-13(10-5-3-2-4-6-10)14-16-15(21)11(7-12(19)20)8-18(14)17-9/h2-6,11H,7-8H2,1H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPHFWBKLXOYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves multi-step organic reactions One common method starts with the condensation of 3-phenyl-2-pyrazolin-5-one with ethyl acetoacetate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine Derivative

A closely related compound, Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate (CAS 1030575-22-4), shares the tetrahydro-pyrimidinone core but differs in the heterocyclic ring system (triazolo vs. pyrazolo) and substituents (methyl ester vs. acetic acid) .

Key Structural Differences:

  • Heterocyclic Core: The triazolo[1,5-a]pyrimidine ring incorporates a 1,2,4-triazole moiety, introducing an additional nitrogen atom compared to the pyrazolo[1,5-a]pyrimidine system. This alters electronic properties and hydrogen-bonding capabilities.
  • Substituents: The triazolo derivative lacks aromatic substituents (e.g., phenyl or benzofuran groups), reducing steric bulk and lipophilicity relative to the target compound.
  • Functional Group: The methyl ester group in the triazolo derivative confers higher hydrophobicity compared to the carboxylic acid group in the target compound, which may enhance solubility in polar solvents.

Benzofuran-Containing Pyrazolo[1,5-a]pyrimidines

Abdelhamid (2009) synthesized pyrazolo[1,5-a]pyrimidine derivatives with benzofuran substituents, such as 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile . These compounds differ from the target molecule in their substitution patterns, with benzofuran moieties replacing the phenyl group.

Physicochemical Properties

Available data for Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate (Table 1) highlight its physicochemical profile, though analogous data for the target compound are absent in the provided evidence.

Table 1. Properties of Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate

Property Value/Classification
Molecular Formula C₈H₁₀N₄O₃
Molar Mass (g/mol) 210.19
Density (g/cm³) 1.62 ± 0.1 (Predicted)
Boiling Point (°C) 306.9 ± 34.0 (Predicted)
pKa 2.80 ± 0.40 (Predicted)
Hazard Class IRRITANT

Key Observations:

  • The triazolo derivative’s lower molar mass (210.19 g/mol vs. ~285 g/mol for the target compound, estimated) reflects its simpler substitution pattern.
  • The predicted pKa (2.80 ± 0.40) suggests moderate acidity for the methyl ester, whereas the carboxylic acid group in the target compound would exhibit stronger acidity (pKa ~1–3).

Hazard Profiles

The triazolo derivative is classified as an IRRITANT , suggesting that similar compounds, including the target molecule, may require precautions during handling (e.g., gloves, eye protection).

Biological Activity

(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3C_{14}H_{16}N_4O_3, with a molecular weight of 288.30 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core that contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. They can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
  • Case Study : In a study involving MDA-MB-231 breast cancer cells, a derivative exhibited an IC50 value of 0.126 µM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzymatic Inhibition

The compound has been reported to inhibit specific enzymes that are crucial for various biological processes:

  • Target Enzymes : Inhibitors targeting matrix metalloproteinases (MMPs) have shown potential in reducing metastasis in cancer models. The compound demonstrated significant inhibition against MMP-2 and MMP-9 .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
AnticancerKinase inhibition0.126 µM
AntimicrobialCell wall synthesis disruptionVaries by strain
Enzymatic InhibitionMMP inhibitionSignificant reduction

Synthesis and Structural Modifications

Recent advancements in synthetic methodologies have allowed for the modification of the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity:

  • Synthesis Pathways : Various synthetic routes involve the reaction of aminopyrazoles with electrophilic compounds such as β-dicarbonyls or β-enaminones .
  • Post-functionalization : Modifications at the phenyl ring or acetic acid moiety can significantly influence the pharmacological profile of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 2
(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid

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